molecular formula C16H17NO B500176 N-cyclopentylnaphthalene-2-carboxamide CAS No. 331435-54-2

N-cyclopentylnaphthalene-2-carboxamide

Cat. No.: B500176
CAS No.: 331435-54-2
M. Wt: 239.31g/mol
InChI Key: KIWOKSHNZLEZPN-UHFFFAOYSA-N
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Description

N-cyclopentylnaphthalene-2-carboxamide is a naphthalene-based carboxamide derivative featuring a cyclopentyl group attached to the carboxamide nitrogen. These compounds are characterized by a naphthalene ring system substituted with a carboxamide group, with variations in the nitrogen-bound substituents influencing their physicochemical properties and biological activities .

Properties

CAS No.

331435-54-2

Molecular Formula

C16H17NO

Molecular Weight

239.31g/mol

IUPAC Name

N-cyclopentylnaphthalene-2-carboxamide

InChI

InChI=1S/C16H17NO/c18-16(17-15-7-3-4-8-15)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15H,3-4,7-8H2,(H,17,18)

InChI Key

KIWOKSHNZLEZPN-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The naphthalene-2-carboxamide scaffold is common to all discussed compounds. Differences arise in the substituents attached to the carboxamide nitrogen and the hydroxyl or other functional groups on the naphthalene ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Naphthalene-2-carboxamide Derivatives
Compound Name Substituents (N-bound) Naphthalene Modifications Key Properties/Applications
N-cyclopentylnaphthalene-2-carboxamide Cyclopentyl None described Hypothesized high lipophilicity
3-Hydroxy-N-phenylnaphthalene-2-carboxamide Phenyl 3-hydroxy group Synthetic intermediate
N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide 5-Chloro-2-methylphenyl 3-hydroxy group Industrial applications (dyes, pigments)
N-(2-Nitrophenyl)-2-hydroxynaphthalene-1-carboxamide 2-Nitrophenyl 2-hydroxy (naphthalene-1-carboxamide) Photosynthesis inhibition
N-Alkoxyphenyl hydroxynaphthalenecarboxamides Alkoxyphenyl 1- or 2-hydroxy groups Antimycobacterial activity (MIC: 1–32 µM)
N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide 4-Chloro-2-methylphenyl 3-hydroxy, 4-azo group Dye industry (azo pigments)

Impact of Substituents on Properties

  • Lipophilicity and Solubility: The cyclopentyl group in this compound likely enhances lipophilicity (predicted logP >3), improving membrane permeability but reducing aqueous solubility compared to hydroxylated analogs (e.g., 3-hydroxy derivatives in ).
  • Biological Activity :

    • Antimycobacterial Activity : N-Alkoxyphenyl hydroxynaphthalenecarboxamides (e.g., compounds 1–14c) exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1 µM. The alkoxy groups (e.g., methoxy, ethoxy) likely optimize steric and electronic interactions with bacterial targets .
    • Photosynthesis Inhibition : Nitrophenyl-substituted derivatives (e.g., N-(2-nitrophenyl)-2-hydroxynaphthalene-1-carboxamide) disrupt photosynthetic electron transport, attributed to the electron-withdrawing nitro group enhancing redox activity .
  • Industrial Applications :

    • Chloro- and methyl-substituted derivatives (e.g., N-(5-Chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide) are critical in pigment and dye synthesis due to their stability and chromophoric properties .

Critical Analysis of Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • Methoxy and hydroxyl groups (electron-donating) improve binding to biological targets (e.g., mycobacterial enzymes) by enhancing resonance stabilization .
    • Nitro groups (electron-withdrawing) increase electrophilicity, favoring interactions with photosynthetic machinery .
  • Steric Considerations :

    • Bulky substituents (e.g., cyclopentyl, 2-methylphenyl) may hinder binding in sterically constrained active sites but improve selectivity for hydrophobic targets .

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